![molecular formula C7H6OS2 B1624764 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one CAS No. 7675-04-9](/img/structure/B1624764.png)
5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one
概要
説明
5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one is a chemical compound with the molecular formula C8H8OS2 . It is also known by other names such as (4S,6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol .
Synthesis Analysis
The synthesis of this compound can be carried out through a series of reactions. One method involves the oxidation of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide (keto sulfide) to form 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide (keto sulfone). This is then reduced to form 4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide (hydroxy sulfone) .Molecular Structure Analysis
The molecular structure of 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one is characterized by a thiopyran ring fused with a thieno ring. The molecular formula is C8H8OS2 . The average mass is 186.294 Da and the monoisotopic mass is 186.017303 Da .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be oxidized and then reduced in the process of synthesis . More detailed information about its reactivity would require specific experimental conditions.科学的研究の応用
Pharmaceutical Applications
This compound has been found to be a potent carbonic anhydrase inhibitor . It has the potential to reduce intraocular pressure after topical application . This makes it a promising candidate for the treatment of glaucoma .
Chemical Synthesis
The compound has been utilized in various condensation reactions for the preparation of dipeptides, spiroimidazolones, and tetrahydrocarbazoles . It’s also used in the synthesis of α-hydroxy esters .
Quality Control Testing
The compound can be used in pharma release testing and pharma method development for qualitative and quantitative analyses .
Calibration Requirements
It can be used in calibration requirements in various analytical applications .
Research and Development
The compound is used in the research and development of new drugs and therapies .
Material Science
In material science, the compound can be used in the development of new materials with unique properties .
作用機序
Target of Action
A structurally similar compound, (s)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-4-one, is known to be an intermediate in the synthesis of dorzolamide , a carbonic anhydrase inhibitor. This suggests that 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one may also interact with carbonic anhydrase or related enzymes.
Biochemical Pathways
Given the potential interaction with carbonic anhydrase, 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one may affect the carbonic anhydrase pathway. This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various physiological processes, including respiration, bone resorption, and the formation of aqueous humor in the eye .
Action Environment
The action, efficacy, and stability of 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, the activity of carbonic anhydrase inhibitors can be affected by the pH of the environment, as the enzyme has an optimal pH range for its activity.
特性
IUPAC Name |
5,6-dihydrothieno[2,3-b]thiopyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS2/c8-6-2-4-10-7-5(6)1-3-9-7/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIWYFNTGCSHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452507 | |
| Record name | 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one | |
CAS RN |
7675-04-9 | |
| Record name | 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

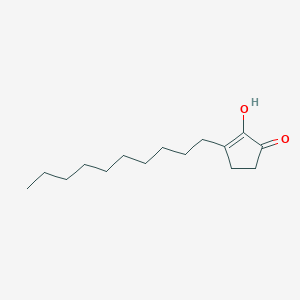
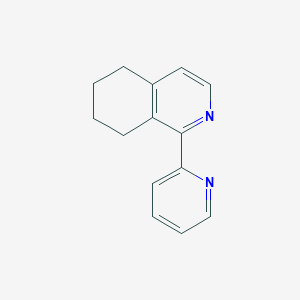
![3-Phenyl-1-(pyridin-2-yl)-5H-indeno[1,2-c]pyridine](/img/structure/B1624689.png)
![3-Methylthio-2-phenyl-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1624690.png)

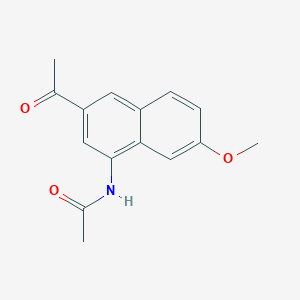
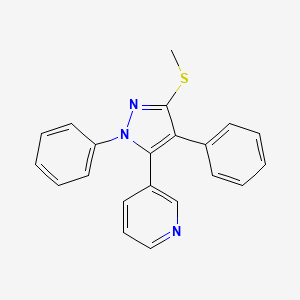
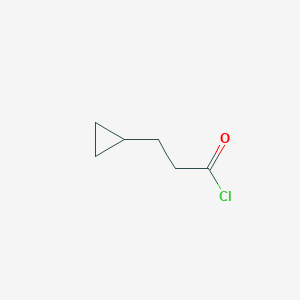

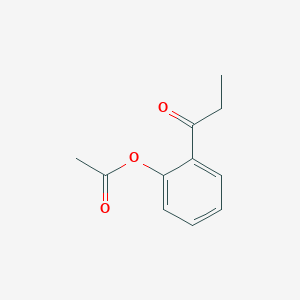


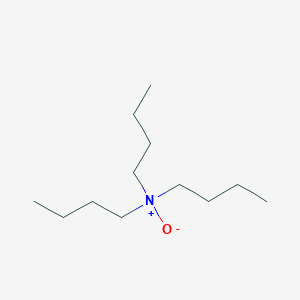
![L-Proline, 1-[2-(acetyloxy)benzoyl]-](/img/structure/B1624703.png)